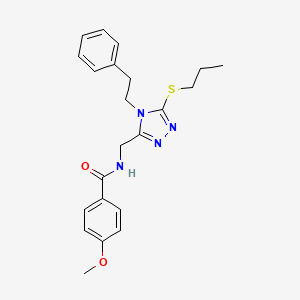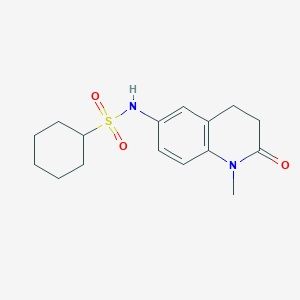
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a compound of notable interest due to its unique chemical structure and potential applications in various fields. The imidazole core, substituted with allylthio, nitrophenyl, and trifluoromethylphenyl groups, makes this molecule an intriguing subject for research in medicinal chemistry, pharmacology, and industrial chemistry.
Méthodes De Préparation
The synthetic routes to 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involve multiple steps starting from commercially available precursors. A typical preparation method might include:
Formation of the imidazole ring through the cyclization of precursor molecules under acidic or basic conditions.
Introduction of the 3-nitrophenyl group via a nucleophilic aromatic substitution reaction.
Incorporation of the allylthio group through a thiolation reaction.
Attachment of the trifluoromethylphenyl group via a Friedel-Crafts alkylation reaction.
Industrial production methods would typically involve large-scale reactions carried out under optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes a variety of chemical reactions:
Oxidation
: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
: The nitrophenyl group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution
: The imidazole ring can participate in substitution reactions, such as halogenation, using reagents like N-bromosuccinimide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require anhydrous conditions, while reductions might be carried out in the presence of a catalyst under hydrogen gas.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Applications De Recherche Scientifique
In chemistry, 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is studied for its potential as a building block for synthesizing more complex molecules. In biology and medicine, this compound might exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Industrial applications could include its use as a precursor for materials with specific desired properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The compound’s effects in biological systems are likely mediated by interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl and allylthio groups might contribute to the overall pharmacophore, modulating the compound's activity. The precise pathways involved would depend on the specific biological context and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazole derivatives with different substituents, such as 2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole or 1-(3-(trifluoromethyl)phenyl)-1H-imidazole. Compared to these, 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may offer unique properties, such as enhanced lipophilicity due to the allyl group, or increased electron-withdrawing effects from the trifluoromethyl group, leading to potentially different biological activities or chemical reactivity.
By studying this compound in detail, researchers can gain insights into the effects of different substituents on the imidazole core and identify novel applications in various scientific fields.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-2-9-28-18-23-12-17(13-5-3-8-16(10-13)25(26)27)24(18)15-7-4-6-14(11-15)19(20,21)22/h2-8,10-12H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZFFZTGLXNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)


![5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2792340.png)


![3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2792349.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2792350.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792354.png)
